molecular formula C11H17BFNO2 B7956025 {2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid

{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid

Cat. No.: B7956025
M. Wt: 225.07 g/mol
InChI Key: BHBHDUWPTWXAOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of {2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .

Scientific Research Applications

{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of organic materials and polymers.

Mechanism of Action

The mechanism by which {2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid exerts its effects is primarily through its role as a boronic acid reagent. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Fluorophenylboronic acid
  • Diethylaminomethylphenylboronic acid

Uniqueness

{2-[(Diethylamino)methyl]-3-fluorophenyl}boronic acid is unique due to the presence of both a diethylamino group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

[2-(diethylaminomethyl)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-10(12(15)16)6-5-7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBHDUWPTWXAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)CN(CC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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